

3-(Difluoromethoxy)phenol molecular weight and formula

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Compound of Interest

Compound Name: 3-(Difluoromethoxy)phenol

Cat. No.: B1585933

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An In-Depth Technical Guide to **3-(Difluoromethoxy)phenol** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-(Difluoromethoxy)phenol**, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design, utilized to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.^{[1][2]} Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. It acts as a bioisostere for more common groups like the methoxy or hydroxyl functionalities, offering a unique electronic profile and metabolic stability.^{[3][4]}

3-(Difluoromethoxy)phenol serves as a critical starting material for incorporating this group onto a phenolic scaffold. Its structure provides a reactive hydroxyl group, which can participate in a variety of coupling reactions, making it an essential tool for medicinal chemists aiming to modulate properties such as lipophilicity, metabolic resistance, and binding affinity in drug

candidates.[1][5] For example, the difluoromethoxy group is a key component in compounds like Razpipadon, a drug candidate investigated for neurological disorders.[6]

Core Physicochemical Properties

The fundamental properties of **3-(Difluoromethoxy)phenol** are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₂ O ₂	[7][8][9][10]
Molecular Weight	160.12 g/mol	[7][10][11]
CAS Number	88798-13-4	[8][9][10]
IUPAC Name	3-(difluoromethoxy)phenol	[12]
Synonyms	alpha,alpha-Difluoro-3-hydroxyanisole	[8]
Melting Point	>110 °C	[12]
Appearance	N/A (Typically a solid)	[9]

Synthesis and Mechanism

The synthesis of aryl difluoromethyl ethers, such as **3-(Difluoromethoxy)phenol**, most commonly proceeds through the O-difluoromethylation of a corresponding dihydroxybenzene precursor. The core of this transformation is the reaction of a phenoxide with difluorocarbene (:CF₂).[1]

Mechanistic Principle: Difluorocarbene Generation

Difluorocarbene is a highly reactive intermediate. A prevalent and reliable method for its in situ generation involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na).[13] The phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile, trapping the electrophilic difluorocarbene to form the desired difluoromethyl ether.[13]

Experimental Protocol: O-Difluoromethylation of Resorcinol

This protocol describes a representative method for synthesizing **3-(Difluoromethoxy)phenol** from resorcinol.

Materials:

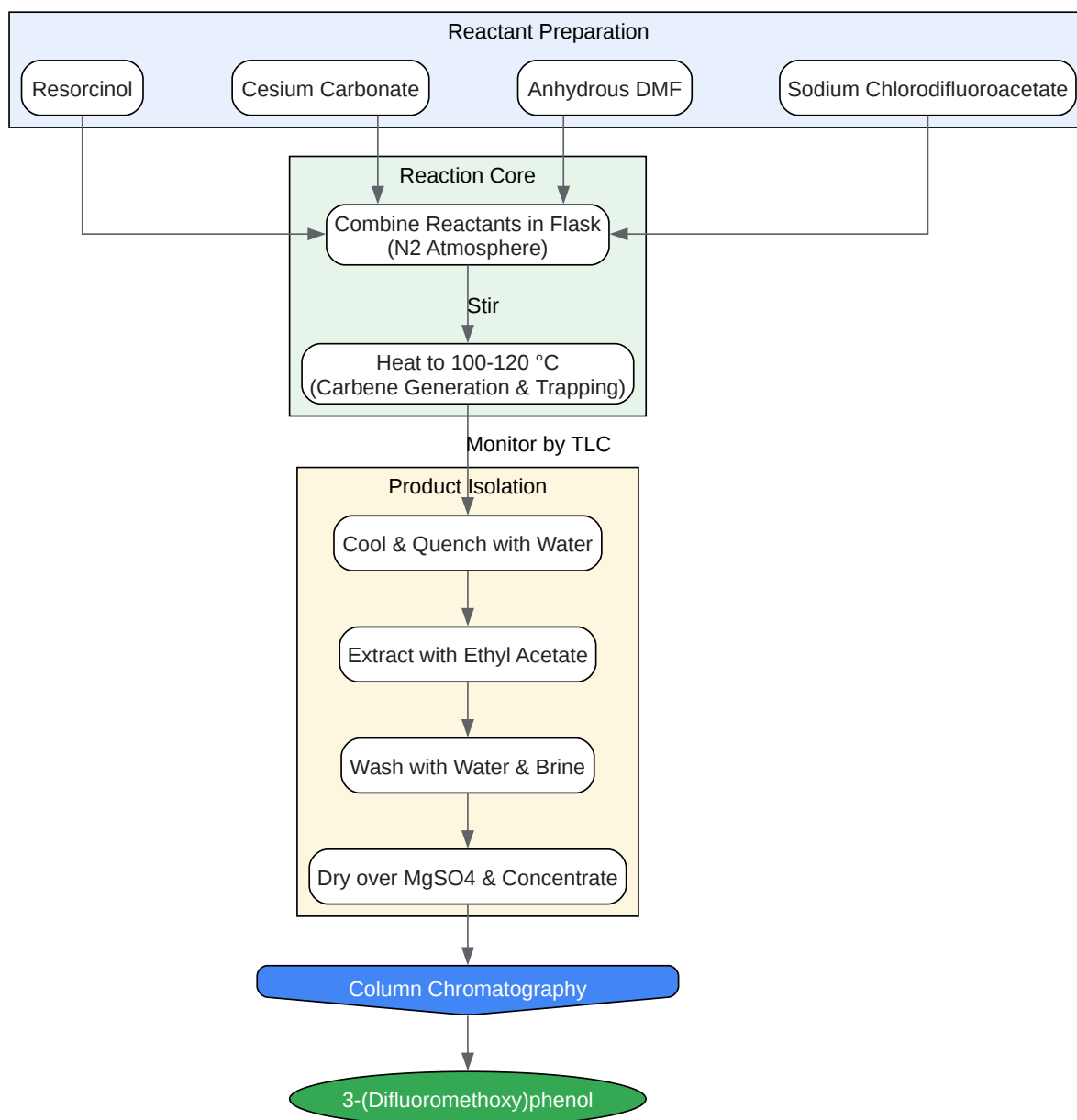
- Resorcinol (1,3-dihydroxybenzene)
- Sodium Chlorodifluoroacetate
- Cesium Carbonate (Cs_2CO_3) or Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add resorcinol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.
 - **Expert Insight:** Cesium carbonate is often chosen as the base because the large, soft cesium cation enhances the nucleophilicity of the resulting phenoxide, facilitating the reaction. DMF is a suitable polar aprotic solvent that effectively dissolves the reactants.
- **Reagent Addition:** Add sodium chlorodifluoroacetate (1.5-2.0 equiv) to the stirring mixture.
- **Heating:** Heat the reaction mixture to 100-120 °C. Vigorous bubbling (CO_2 evolution) should be observed as the decarboxylation proceeds.[\[13\]](#)

- Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
- Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- Extraction: Extract the aqueous phase three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure **3-(Difluoromethoxy)phenol**.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **3-(Difluoromethoxy)phenol**.

Spectroscopic and Analytical Profile

While specific spectra are proprietary, the structural features of **3-(Difluoromethoxy)phenol** give rise to predictable analytical signatures.

- ^1H NMR: Expected signals include aromatic protons in the region of 6.5-7.5 ppm. A key feature is the triplet signal for the proton of the $-\text{OCHF}_2$ group around 6.5-7.0 ppm, with a characteristic large coupling constant ($J \approx 73\text{-}75\text{ Hz}$) due to coupling with the two fluorine atoms. The phenolic $-\text{OH}$ proton will appear as a broad singlet.
- ^{19}F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms being split by the single proton of the difluoromethoxy group.
- Mass Spectrometry: The molecular ion peak (M^+) would be detected at m/z 160.12, consistent with its molecular weight.
- Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around $3200\text{-}3500\text{ cm}^{-1}$ for the O-H stretch of the phenol, C-H stretches in the aromatic region ($3000\text{-}3100\text{ cm}^{-1}$), C=C aromatic ring stretches ($1500\text{-}1600\text{ cm}^{-1}$), and strong C-F stretching bands typically found in the $1000\text{-}1200\text{ cm}^{-1}$ region.

Safety, Handling, and Storage

3-(Difluoromethoxy)phenol is a hazardous chemical and requires strict safety protocols.

Hazard Identification

The compound is classified with the following hazards:

- H301: Toxic if swallowed.[\[8\]](#)[\[12\]](#)[\[14\]](#)
- H315: Causes skin irritation.[\[7\]](#)[\[8\]](#)[\[12\]](#)
- H318: Causes serious eye damage.[\[8\]](#)[\[12\]](#)
- H335: May cause respiratory irritation.[\[8\]](#)[\[12\]](#)
- H412: Harmful to aquatic life with long lasting effects.[\[8\]](#)[\[12\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [\[15\]](#)[\[16\]](#) An emergency eyewash station and safety shower must be immediately accessible. [\[8\]](#)
- Personal Protective Equipment:
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). [\[8\]](#)
 - Eye Protection: Use chemical safety goggles and a face shield. [\[8\]](#)
 - Skin and Body: Wear a lab coat and appropriate protective clothing. [\[15\]](#)
- Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. [\[8\]](#)[\[14\]](#)

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area. [\[15\]](#)
- Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [\[8\]](#)[\[17\]](#)
- Store locked up and away from incompatible materials such as strong oxidizing agents. [\[14\]](#)[\[17\]](#)

First Aid Measures

- Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting. [\[8\]](#)[\[14\]](#)
- Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention. [\[8\]](#)[\[14\]](#)
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention. [\[8\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [\[14\]](#)

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